Tubulin Polymerization Inhibition: Carbendazim vs. Nocodazole, Mebendazole, and Thiabendazole in Bovine Brain Tubulin
In a head-to-head turbidimetric assay using purified bovine brain tubulin, carbendazim (the target compound) exhibited an I₅₀ for inhibition of microtubule polymerization of 7.5 × 10⁻⁵ M, placing it in an intermediate potency tier with benomyl and cambendazole (I₅₀ range 5.83–9.01 × 10⁻⁵ M) [1]. This is approximately 6.9-fold weaker than nocodazole (I₅₀ = 1.97 × 10⁻⁶ M) and mebendazole (I₅₀ = 6.32 × 10⁻⁶ M), but approximately 7.3-fold more potent than thiabendazole (I₅₀ = 5.49 × 10⁻⁴ M) [1]. In a separate erythrocyte tubulin (CeTb) assay, carbendazim showed an IC₅₀ of 37 ± 5.4 µM with a Kd of 13 ± 1.8 µM, whereas mebendazole gave IC₅₀ = 6.8 ± 0.73 µM (Kd = 2.3 ± 0.25 µM) and nocodazole gave IC₅₀ = 1.5 ± 0.11 µM (Kd = 0.51 ± 0.036 µM); notably, carbendazim showed no detectable binding to brain tubulin (BTb) under the same conditions, unlike nocodazole and mebendazole [2].
| Evidence Dimension | Inhibition of bovine brain tubulin polymerization (I₅₀, M) |
|---|---|
| Target Compound Data | Carbendazim I₅₀ = 7.5 × 10⁻⁵ M; CeTb IC₅₀ = 37 ± 5.4 µM |
| Comparator Or Baseline | Nocodazole I₅₀ = 1.97 × 10⁻⁶ M; Mebendazole I₅₀ = 6.32 × 10⁻⁶ M; Thiabendazole I₅₀ = 5.49 × 10⁻⁴ M |
| Quantified Difference | Carbendazim is ~38-fold weaker than nocodazole, ~12-fold weaker than mebendazole, and ~7.3-fold more potent than thiabendazole on brain tubulin; on erythrocyte tubulin, carbendazim is ~5.4-fold weaker than mebendazole and ~25-fold weaker than nocodazole |
| Conditions | Purified bovine brain tubulin; turbidimetric assay measuring initial rates of microtubule polymerization at 37°C; erythrocyte tubulin (CeTb) binding assay |
Why This Matters
For researchers selecting a tubulin polymerization inhibitor with a specific potency window—neither the high potency of nocodazole/mebendazole (which may completely abolish microtubule dynamics) nor the weak activity of thiabendazole—carbendazim occupies a distinct intermediate tier that enables graded inhibition.
- [1] Friedman, P.A. & Platzer, E.G. (1978). Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. Biochimica et Biophysica Acta, 544(3), 605-614. DOI: 10.1016/0304-4165(78)90334-3. View Source
- [2] Table 3. Drug binding and inhibition data for brain tubulin (BTb) and erythrocyte tubulin (CeTb). PMCID: PMC9194530. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9194530/table/T3/ (accessed 2026-04-30). View Source
